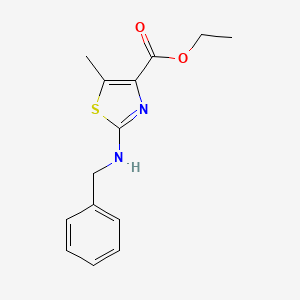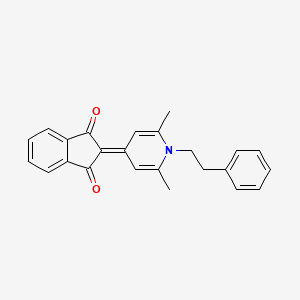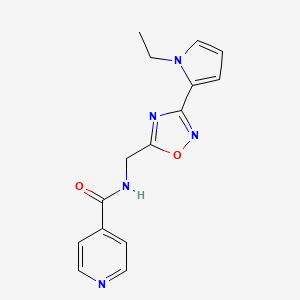![molecular formula C18H16FNO2S B2567506 3-(2-Fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide CAS No. 2379988-18-6](/img/structure/B2567506.png)
3-(2-Fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential in the field of medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 3-(2-Fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide have been studied extensively. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-Fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide in lab experiments include its potent anti-cancer and anti-inflammatory properties. However, the limitations of this compound include its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on 3-(2-Fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide. These include the development of more potent analogs of this compound that have improved solubility and reduced toxicity. Additionally, further studies are needed to investigate the potential of this compound in the treatment of other types of cancer and inflammatory diseases. Finally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential as a drug candidate.
In conclusion, 3-(2-Fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide is a chemical compound that has shown significant potential as a drug candidate for the treatment of cancer and inflammatory diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicine.
Méthodes De Synthèse
The synthesis of 3-(2-Fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide involves the reaction of 2-fluorobenzaldehyde with 4-(furan-3-yl)thiophen-2-yl)methanamine in the presence of a catalyst. The resulting intermediate is then further reacted with propanoic anhydride to yield the final product.
Applications De Recherche Scientifique
The scientific research application of 3-(2-Fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide has been focused mainly on its potential as a drug candidate. This compound has been studied for its ability to inhibit the growth of cancer cells, particularly in breast cancer and leukemia. It has also been investigated for its potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S/c19-17-4-2-1-3-13(17)5-6-18(21)20-10-16-9-15(12-23-16)14-7-8-22-11-14/h1-4,7-9,11-12H,5-6,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDJLOLCHXMKSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CS2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2567423.png)
![3,5-Dimethyl-4-[(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]-1,2-oxazole](/img/structure/B2567425.png)


![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2567430.png)
![Ethyl 2-(2-(4-chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2567431.png)



![7-[(2,5-dimethylphenyl)methyl]-1-(2-ethoxyethyl)-3,9-dimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)
![3-(4-Chlorobenzyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2567440.png)

![6-butyl-3-{[4-(2,5-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2567442.png)
